molecular formula C17H12F3N3OS B2523428 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034425-04-0

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2523428
CAS No.: 2034425-04-0
M. Wt: 363.36
InChI Key: VDJZZGPOEVXMBR-UHFFFAOYSA-N
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Description

N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrazine core substituted at the 3-position with a thiophene ring and a trifluoromethyl (-CF₃) group at the 2-position of the benzamide moiety.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)12-5-2-1-4-11(12)16(24)23-10-13-15(22-8-7-21-13)14-6-3-9-25-14/h1-9H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZZGPOEVXMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12F3N3S\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

Key Features:

  • Functional Groups: The compound contains a trifluoromethyl group, a thiophene ring, and a pyrazine moiety, which contribute to its unique pharmacological properties.
  • Molecular Weight: Approximately 327.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

  • Antidepressant Effects:
    • In animal models, compounds structurally related to this compound have shown promising antidepressant-like effects. These effects are likely mediated through serotonergic pathways, particularly the 5-HT1A and 5-HT3 receptors .
  • Neuroprotective Properties:
    • Similar compounds have demonstrated neuroprotective effects against excitotoxicity induced by NMDA receptors. This suggests potential applications in neurodegenerative diseases .
  • Antiviral Activity:
    • Research into N-Heterocycles has revealed that certain derivatives exhibit antiviral properties, indicating that this compound may also possess similar capabilities .

Case Study 1: Antidepressant-Like Effects

In a study examining the antidepressant-like effects of a structurally similar compound, researchers found that administration led to significant reductions in immobility time in forced swim tests (FST), indicating enhanced mood-related behaviors. The involvement of serotonergic receptors was confirmed through receptor antagonism studies .

Case Study 2: Neuroprotection Against Excitotoxicity

Another investigation focused on the neuroprotective effects of benzamide derivatives against NMDA-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal death and preserve cell viability in vitro .

Data Summary

Biological ActivityObserved EffectsReference
AntidepressantReduced immobility in FST
NeuroprotectionDecreased neuronal death
AntiviralPotential inhibition of viral replication

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiophene ring, a pyrazine moiety, and a trifluoromethylbenzamide group. These components contribute to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives related to this compound. For instance, research on 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives demonstrated promising antifungal activity against various fungal strains, with effective concentrations (EC50) significantly lower than standard treatments . The incorporation of thiophene and hydrazone functionalities has been shown to enhance antifungal potency, suggesting that similar structural motifs in N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide could yield effective antifungal agents.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been investigated through various synthetic analogs. For example, derivatives of 4-(trifluoromethyl)benzohydrazide have exhibited activity against Mycobacterium tuberculosis and other Gram-positive bacteria . The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, which are critical for antimicrobial efficacy.

Anticancer Applications

This compound has also been explored for its anticancer properties. Compounds with similar structural characteristics have demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that the incorporation of heterocyclic systems can lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanistic Insights

Understanding the mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. Molecular docking studies suggest that this compound may interact with specific biological targets such as enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways .

Case Studies and Research Findings

Several case studies illustrate the compound's effectiveness in various applications:

StudyFocusFindings
AntifungalNovel derivatives showed EC50 values significantly lower than existing treatments.
AntimicrobialDemonstrated activity against resistant strains of bacteria including MRSA.
AnticancerInduced apoptosis in cancer cell lines with minimal toxicity to normal cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its thiophene-pyrazine-methyl linkage and trifluoromethyl benzamide group. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Applications/Significance Reference
N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide Benzamide + pyrazine + thiophene -CF₃ at benzamide; thiophene at pyrazine Potential therapeutic agent (hypothesized based on structural analogs)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide -CF₃ at benzamide; isopropoxy-phenyl Agricultural fungicide
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Benzamide + pyrazine Dual -CF₃ at benzamide; cyano group at pyrazine Intermediate in antiviral/anticancer drug synthesis
PF10 (Z-4-(3-(3-Chloro-4-fluorophenyl)-1,4,4,4-tetrafluoro-but-1-en-1-yl)-N-(1-(methyl(2,2,2-trifluoroethyl)carbamoyl)cyclopropyl)-2-(trifluoromethyl)benzamide) Benzamide + fluorinated alkene Multiple -CF₃ and halogen groups High potency in targeting enzyme pathways (e.g., kinase inhibition)
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide + thiophene-thioether Thienylmethylthio group; cyano-pyridine Excluded from cancer therapeutic patents due to specificity concerns

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